

Physical and chemical properties of Clionasterol acetate

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Compound of Interest

Compound Name: *Clionasterol acetate*

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Clionasterol Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionasterol acetate, a naturally occurring phytosterol derivative, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the sterol family, it shares a structural resemblance to cholesterol and other key biological molecules, suggesting a likelihood of significant bioactivity. This technical guide provides a detailed overview of the known physical and chemical properties of **Clionasterol acetate**, methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Clionasterol acetate is the acetylated form of clionasterol, a common phytosterol found in various marine and terrestrial organisms. The addition of the acetate group modifies its polarity and may influence its biological activity and pharmacokinetic profile. The comprehensive physical and chemical properties of **Clionasterol acetate** are summarized below.

Identification and Structure

Property	Value	Source
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate	PubChem[1]
CAS Number	4651-54-1	NIST[2][3]
Molecular Formula	C ₃₁ H ₅₂ O ₂	PubChem[1], NIST[2][3]
SMILES	CC--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C">C@@HC(C)C	PubChem[1]
InChI	InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1	PubChem[1]

Physicochemical Data

While experimental data for some physical properties of **Clionasterol acetate** are not readily available in the literature, computational predictions provide valuable estimates.

Property	Value	Method	Source
Molecular Weight	456.7 g/mol	Computed	PubChem[1]
XLogP3	9.9	Computed	PubChem[1]
Normal Boiling Point	553.7 ± 25.0 °C	Predicted	Cheméo[4]
Normal Melting Point	142.5 ± 20.0 °C	Predicted	Cheméo[4]
Water Solubility	1.48e-09 mg/L	Predicted	Cheméo[4]
Hydrogen Bond Donors	0	Computed	PubChem[1]
Hydrogen Bond Acceptors	2	Computed	PubChem[1]
Rotatable Bonds	8	Computed	PubChem[1]

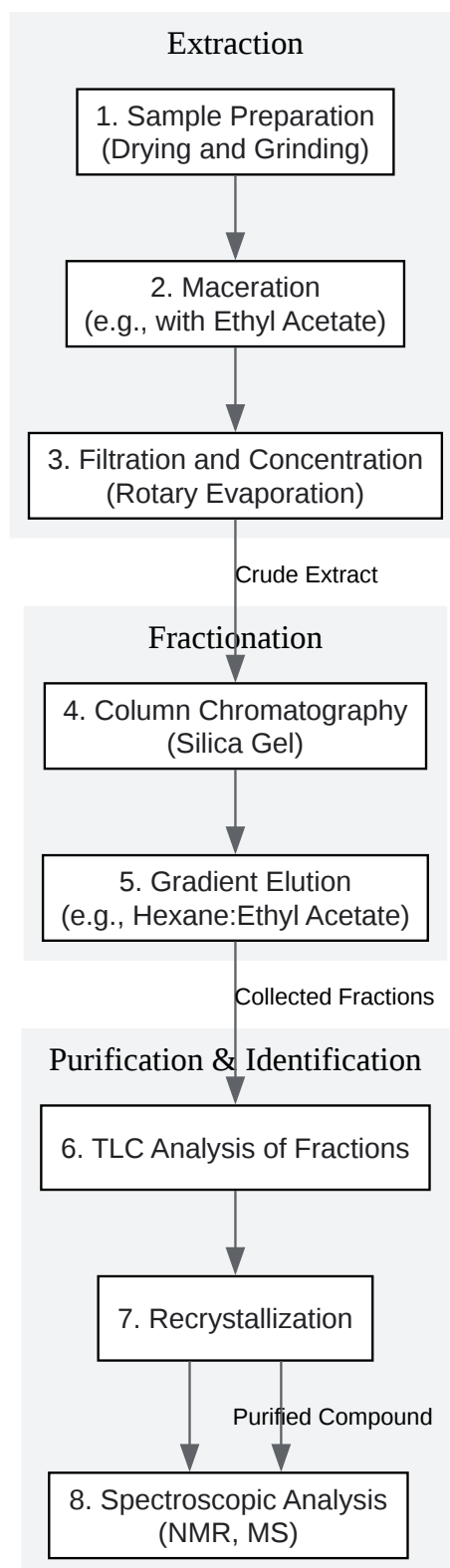
Spectral Data

Spectrum Type	Key Data Points	Source
GC-MS	Kovats Retention Index (non-polar column): 3355	NIST[2]
¹³ C NMR	Data available in PubChem	PubChem[1]

Experimental Protocols

A standardized, detailed protocol for the isolation and purification of **Clionasterol acetate** is not universally established. However, based on methodologies employed for the separation of similar phytosterols from natural sources, a general workflow can be proposed.

General Workflow for Isolation and Purification



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Caption: General workflow for the isolation and purification of **Clionasterol acetate**.

Detailed Methodologies

1. Extraction:

- **Sample Preparation:** The source material (e.g., marine sponge or plant matter) is thoroughly washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.
- **Maceration:** The powdered material is soaked in an organic solvent, such as ethyl acetate or methanol, for an extended period (e.g., 48-72 hours) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The resulting extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Purification:

- **Column Chromatography:** The crude extract is subjected to column chromatography using a stationary phase like silica gel.
- **Elution:** A solvent system with a gradient of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing) is used to elute the compounds from the column.
- **Fraction Collection and Analysis:** Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (R_f values). Fractions with the desired compound are pooled.
- **Recrystallization:** The pooled fractions are further purified by recrystallization from a suitable solvent to obtain pure **Clionasterol acetate** crystals.

3. Structure Elucidation:

- The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

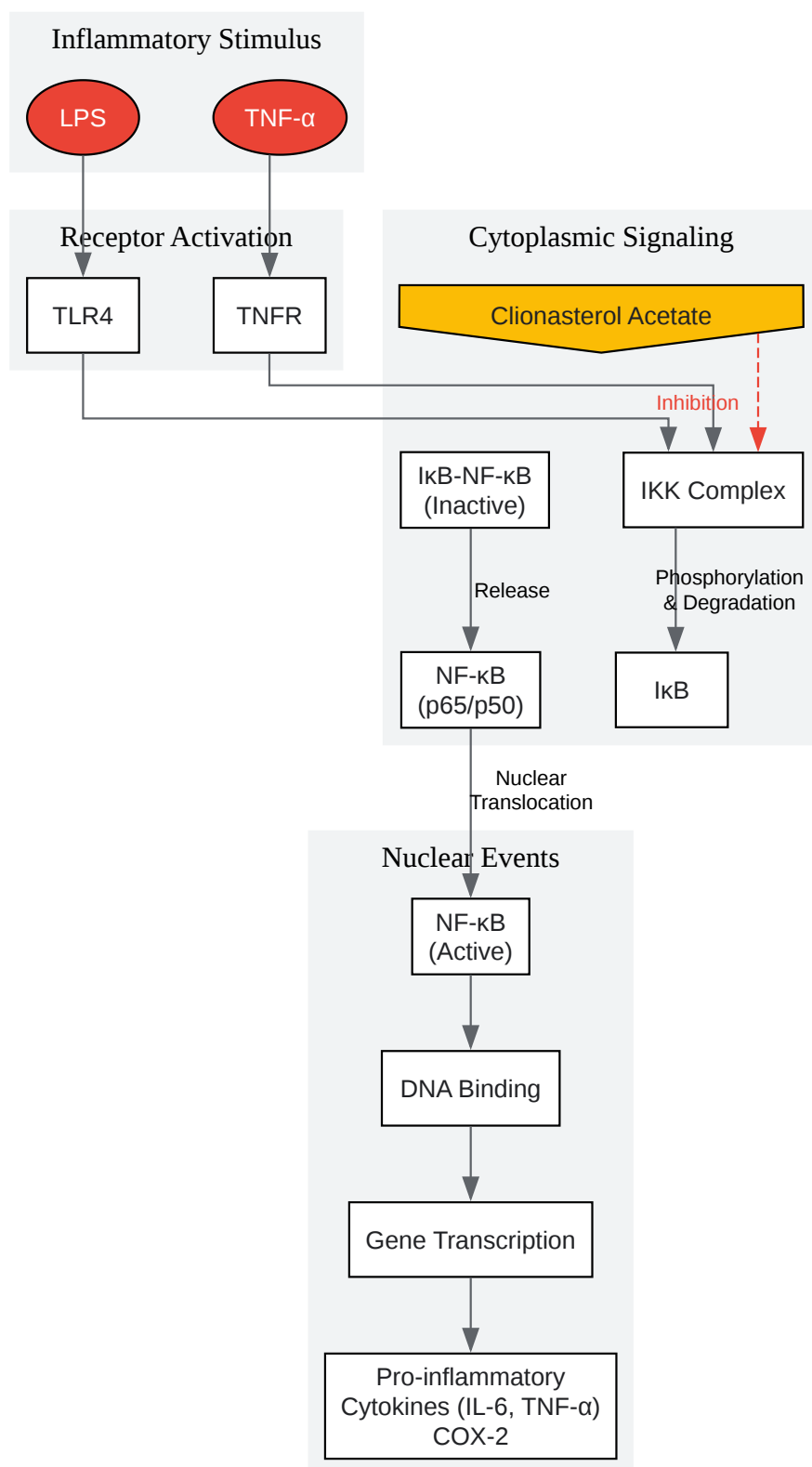
Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activities of **Clionasterol acetate** is limited, the activities of its parent compound, clionasterol, and other related phytosterols provide strong indications of its potential therapeutic effects, particularly in the areas of anti-inflammatory and anti-cancer activities.

Anti-Inflammatory and Antioxidant Effects

Clionasterol has demonstrated both antioxidant and anti-inflammatory properties. It has been shown to inhibit the generation of reactive oxygen species (ROS) and reduce the production of nitric oxide (NO). The anti-inflammatory actions of many phytosterols are mediated through the inhibition of key inflammatory pathways, such as the NF- κ B signaling cascade.

Potential Inhibition of the NF- κ B Signaling Pathway by **Clionasterol Acetate**



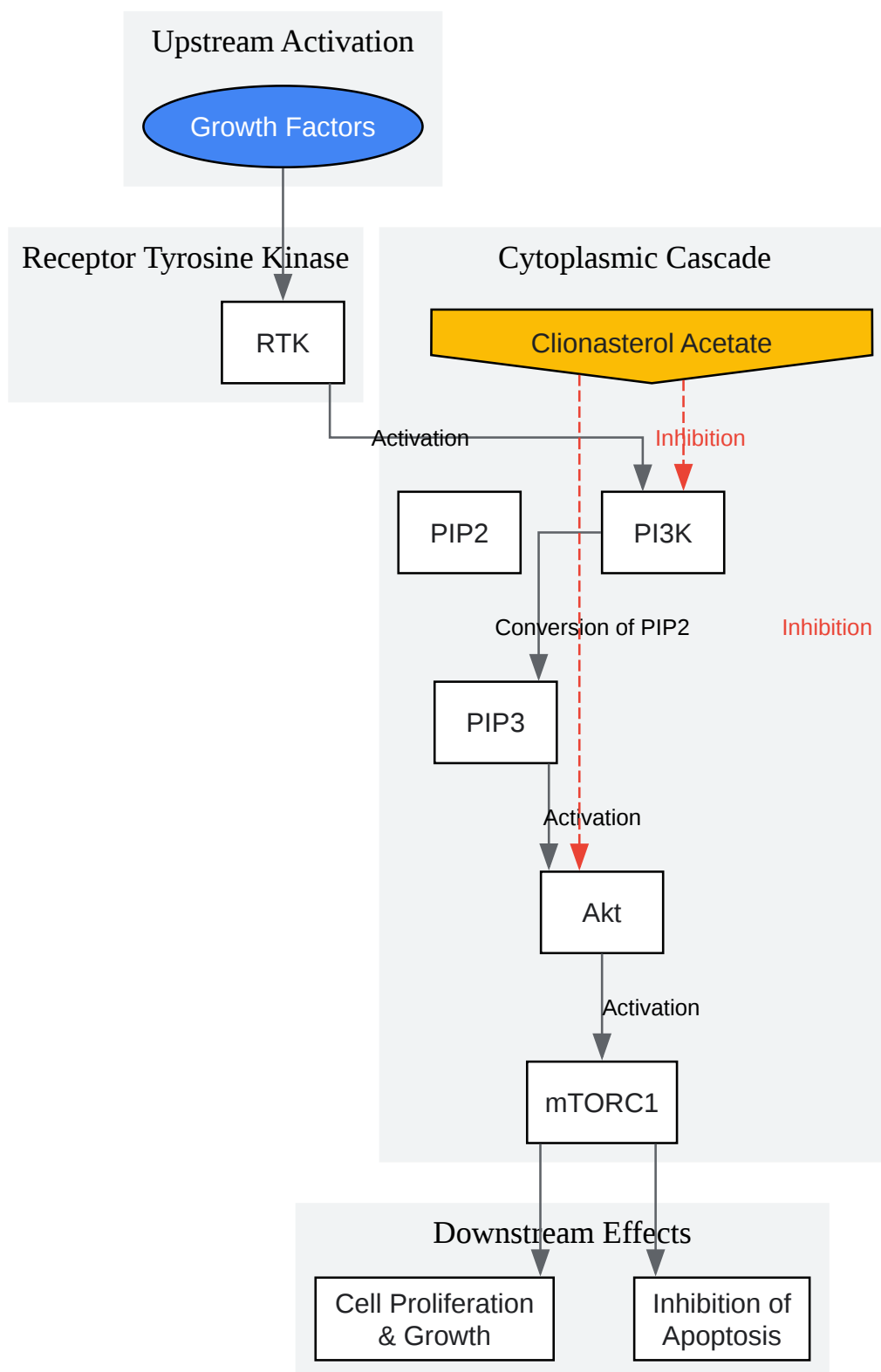
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Clonasterol acetate**.

Potential Anti-Cancer Activity

Many natural products, including phytosterols, exert anti-cancer effects by modulating signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. Clionasterol has been reported to inhibit the PI3K/Akt pathway.

Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway by **Clionasterol Acetate**



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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by **Clionasterol acetate**.

Cytotoxicity in Cancer Cell Lines

While specific IC₅₀ values for **Clionasterol acetate** against various cancer cell lines are not yet widely reported, studies on similar phytosterols suggest potential cytotoxic activity. For drug development purposes, it is crucial to determine the half-maximal inhibitory concentration (IC₅₀) of **Clionasterol acetate** against a panel of cancer cell lines. A representative table for presenting such data is provided below.

Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Carcinoma	Data not available
HepG2	Liver Carcinoma	Data not available
MCF-7	Breast Carcinoma	Data not available
DU145	Prostate Carcinoma	Data not available

Future research should focus on performing cytotoxicity assays, such as the MTT assay, to populate this table and quantify the anti-proliferative effects of **Clionasterol acetate**.

Conclusion and Future Directions

Clionasterol acetate is a promising natural product with the potential for significant therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer therapies. While its physical and chemical properties are partially characterized, further experimental validation is required. The proposed isolation and purification protocols provide a solid foundation for obtaining this compound from natural sources for further study. The likely modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR by **Clionasterol acetate** warrants in-depth investigation.

Future research efforts should be directed towards:

- Experimental determination of the physical properties of **Clionasterol acetate**, including its melting point, boiling point, and solubility in various solvents.

- Optimization of isolation and purification protocols to improve yield and purity.
- In-depth biological evaluation, including cytotoxicity screening against a broad panel of cancer cell lines, and mechanistic studies to confirm its effects on the NF-κB and PI3K/Akt/mTOR signaling pathways.
- In vivo studies in animal models to assess the efficacy, safety, and pharmacokinetic profile of **Clionasterol acetate**.

A comprehensive understanding of these aspects will be crucial for the potential development of **Clionasterol acetate** as a novel therapeutic agent.

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